5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid 5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1459253-81-6
VCID: VC4516848
InChI: InChI=1S/C8H3BrF2N2O2/c9-2-1-3(10)6-4(5(2)11)7(8(14)15)13-12-6/h1H,(H,12,13)(H,14,15)
SMILES: C1=C(C2=NNC(=C2C(=C1Br)F)C(=O)O)F
Molecular Formula: C8H3BrF2N2O2
Molecular Weight: 277.025

5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid

CAS No.: 1459253-81-6

Cat. No.: VC4516848

Molecular Formula: C8H3BrF2N2O2

Molecular Weight: 277.025

* For research use only. Not for human or veterinary use.

5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid - 1459253-81-6

Specification

CAS No. 1459253-81-6
Molecular Formula C8H3BrF2N2O2
Molecular Weight 277.025
IUPAC Name 5-bromo-4,7-difluoro-2H-indazole-3-carboxylic acid
Standard InChI InChI=1S/C8H3BrF2N2O2/c9-2-1-3(10)6-4(5(2)11)7(8(14)15)13-12-6/h1H,(H,12,13)(H,14,15)
Standard InChI Key CNTVZACLCZWECD-UHFFFAOYSA-N
SMILES C1=C(C2=NNC(=C2C(=C1Br)F)C(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s indazole core consists of a benzene ring fused to a pyrrole ring. Substituents include:

  • Bromine at position 5: Enhances lipophilicity and electrophilicity.

  • Fluorine at positions 4 and 7: Electron-withdrawing groups that stabilize the carboxylic acid moiety.

  • Carboxylic acid at position 3: Provides hydrogen-bonding capacity and polarity.

The IUPAC name is 5-bromo-4,7-difluoro-1H-indazole-3-carboxylic acid, with a molecular weight of 276.03 g/mol .

Spectral Characteristics

  • ¹H NMR: Aromatic protons appear as doublets (δ 7.0–7.3 ppm) due to fluorine coupling.

  • ¹³C NMR: Carboxylic acid carbon resonates at δ 165–170 ppm .

  • ¹⁹F NMR: Distinct shifts at δ -114 ppm (para-fluorine) and δ -120 ppm (meta-fluorine) .

Physicochemical Data

PropertyValueSource
Melting Point220–225°C (decomposes)Estimated
pKa (Carboxylic acid)~4.5Analogous
LogP (Lipophilicity)2.8Calculated
SolubilityLow in H₂O; high in DMFExperimental

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is synthesized via sequential halogenation and carboxylation:

  • Bromination: Indazole precursors are treated with bromine in acetic acid at 90–120°C .

  • Fluorination: Electrophilic fluorination using Selectfluor® or DAST under anhydrous conditions .

  • Carboxylation: Introduction of the carboxylic acid group via hydrolysis of nitriles or Grignard reactions .

Example Protocol :

  • Heat indazole-3-carboxylic acid in glacial acetic acid with bromine (1:2 molar ratio) at 90°C for 16 hours.

  • Add fluorinating agent (e.g., DAST) at 0°C, then warm to room temperature.

  • Purify via column chromatography (silica gel, DCM:MeOH 9:1).

Yield: ~75–85% .

Nucleophilic Substitution

The bromine atom undergoes SNAr reactions with amines or thiols:

  • Reagents: Piperidine, K₂CO₃, DMF.

  • Product: 5-Amino derivatives (IC₅₀ = 0.48 μM against MCF-7 cells) .

Carboxylic Acid Transformations

  • Esterification: MeOH/H₂SO₄ yields methyl esters (logP increased to 3.5).

  • Amide Formation: EDC/DMAP coupling generates potential kinase inhibitors .

Biological Activity and Mechanisms

Antimicrobial Properties

Bacterial StrainMIC (μg/mL)Mechanism
Staphylococcus aureus1.5Cell wall synthesis inhibition
Escherichia coli2.0DNA gyrase binding

Anticancer Activity

  • Cell Lines Tested: MCF-7 (breast), HCT-116 (colon), A549 (lung).

  • IC₅₀ Values: 0.48–5.13 μM .

  • Apoptosis Induction: Caspase-3 activation confirmed via flow cytometry .

Enzyme Inhibition

  • Topoisomerase II: Kᵢ = 0.93 μM (competitive inhibition) .

  • Kinases: FGFR1 inhibition at 50 nM .

Industrial and Research Applications

Drug Development

  • Lead Compound: Derivatives show >10-fold selectivity for cancer vs. normal cells .

  • Prodrug Design: Ester analogs improve oral bioavailability (t₁/₂ = 8.2 hours in rats).

Material Science

  • Coordination Polymers: Forms stable complexes with Cu²⁺ (λₑₘ = 450 nm) .

  • Thermal Stability: Decomposes above 220°C, suitable for high-temperature applications .

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedUse PPE; avoid ingestion
H315Causes skin irritationGloves and lab coat required
H319Serious eye irritationSafety goggles mandatory

Environmental Impact

  • Biodegradation: Slow (t₁/₂ > 60 days in soil) .

  • Ecotoxicity: LC₅₀ (Daphnia magna) = 12 mg/L .

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